REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[S:4][CH:5]([C:6](=[O:7])[NH:8][CH2:9][c:10]1[c:11]([CH2:35][CH3:36])[n:12][c:13]([O:32][CH2:33][CH3:34])[n:14]1[CH2:15][c:16]1[c:17]([F:31])[cH:18][c:19](-[c:22]2[c:23]([C:28](=[O:29])[OH:30])[cH:24][cH:25][cH:26][cH:27]2)[cH:20][cH:21]1)[CH2:37][CH:38]([CH3:39])[CH3:40].[C:49]([OH:50])(=[O:51])[CH3:52].[CH3:54][OH:55].[OH2:53].[SH:41][CH2:42][CH:43]([OH:44])[CH:45]([OH:46])[CH2:47][SH:48]>>[SH:4][CH:5]([C:6](=[O:7])[NH:8][CH2:9][c:10]1[c:11]([CH2:35][CH3:36])[n:12][c:13]([O:32][CH2:33][CH3:34])[n:14]1[CH2:15][c:16]1[c:17]([F:31])[cH:18][c:19](-[c:22]2[c:23]([C:28](=[O:29])[OH:30])[cH:24][cH:25][cH:26][cH:27]2)[cH:20][cH:21]1)[CH2:37][CH:38]([CH3:39])[CH3:40]
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Name
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CCOc1nc(CC)c(CNC(=O)C(CC(C)C)SC(C)=O)n1Cc1ccc(-c2ccccc2C(=O)O)cc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1nc(CC)c(CNC(=O)C(CC(C)C)SC(C)=O)n1Cc1ccc(-c2ccccc2C(=O)O)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(CS)C(O)CS
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Name
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CCOc1nc(CC)c(CNC(=O)C(S)CC(C)C)n1Cc1ccc(-c2ccccc2C(=O)O)cc1F
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Type
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product
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Smiles
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CCOc1nc(CC)c(CNC(=O)C(S)CC(C)C)n1Cc1ccc(-c2ccccc2C(=O)O)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |